molecular formula C8H12F3NO2 B11750690 1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate

1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate

Cat. No.: B11750690
M. Wt: 211.18 g/mol
InChI Key: MOYWHVLTESGGSD-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate is a cyclopentane-derived compound featuring an aminomethyl substituent at the 1-position and a trifluoroacetate ester group. This structure combines the conformational rigidity of the cyclopentyl ring with the electron-withdrawing trifluoroacetyl group, which enhances solubility and stability.

Properties

Molecular Formula

C8H12F3NO2

Molecular Weight

211.18 g/mol

IUPAC Name

[1-(aminomethyl)cyclopentyl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C8H12F3NO2/c9-8(10,11)6(13)14-7(5-12)3-1-2-4-7/h1-5,12H2

InChI Key

MOYWHVLTESGGSD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)OC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate typically involves the reaction of cyclopentylamine with 2,2,2-trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

[ \text{Cyclopentylamine} + \text{2,2,2-Trifluoroacetic anhydride} \rightarrow \text{1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:

    Raw Material Preparation: Ensuring high purity of cyclopentylamine and 2,2,2-trifluoroacetic anhydride.

    Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield.

    Purification: Using techniques like distillation or crystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution Reactions: The aminomethyl group can participate in nucleophilic substitution reactions.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of a strong acid or base.

    Substitution: Common reagents include alkyl halides and nucleophiles.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

Major Products Formed

    Hydrolysis: Produces cyclopentylamine and trifluoroacetic acid.

    Substitution: Yields various substituted derivatives depending on the nucleophile used.

    Reduction: Results in the formation of reduced amine derivatives.

Scientific Research Applications

1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The trifluoroacetate group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Structural Analogues and Their Features

Compound Name Key Structural Features Synthesis Method Key Physical/Biological Data References
Benzyl ((4-(aminomethyl)cyclohexyl)(diphenoxyphosphoryl)methyl)carbamate 2,2,2-trifluoroacetate (111) Cyclohexyl core, aminomethyl group, diphenoxyphosphoryl, carbamate, trifluoroacetate Procedure H (deprotection/acylation) 83% yield; MS (ESI): m/z 509.1 [M+H]+; NMR data
1-(1-Cyclohexyl-1H-tetrazol-5-yl)-2-phenylethanamine 2,2,2-trifluoroacetate Cyclohexyltetrazole, phenylethylamine, trifluoroacetate Unspecified (commercial synthesis) MW: 385.39; CAS: 1420536-66-8
Cyclobutanol, 1-[[4-amino-2-(aminomethyl)-1H-imidazo[4,5-c]quinolin-1-yl]methyl]-, trifluoroacetate Cyclobutanol, imidazoquinoline, aminomethyl, trifluoroacetate Unspecified (likely deprotection) CAS: 872129-54-9; potential immunomodulatory use
NPY Y2 Receptor Antagonists (e.g., 5.9, 5.15) Complex polycyclic cores, trifluoroacetate counterion Multi-step organic synthesis Yields 35–66%; MS (ESI): m/z 650 [M+H]+

Physical and Spectral Properties

  • NMR Profiles : Aromatic protons in analogs (e.g., δ 7.32–5.10 in compound 111 ) contrast with the target compound’s expected aliphatic cyclopentyl signals.
  • Mass Spectrometry : ESI-MS data for analogs (e.g., m/z 509.1 for 111 ) provide benchmarks for molecular weight validation.

Key Differentiators

  • Core Ring Size : Cyclopentyl (5-membered) vs. cyclohexyl (6-membered) or cyclobutyl (4-membered) rings influence steric effects and metabolic stability. Smaller rings (e.g., cyclobutyl in ) increase strain but may enhance reactivity.
  • Functional Groups: The absence of phosphoryl or carbamate groups (cf.
  • Applications : While NPY Y2 antagonists () rely on complex scaffolds, the target compound’s simplicity may favor use as a synthetic intermediate or prodrug.

Biological Activity

1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and potential applications based on recent research findings.

Chemical Structure and Properties

1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate contains a cyclopentyl ring and a trifluoroacetate functional group. The trifluoromethyl group enhances the compound's lipophilicity, which may facilitate interactions with various biological targets such as receptors and enzymes. The molecular formula is C10_{10}H12_{12}F3_3N O2_2, and its unique structure allows for selective binding interactions due to conformational flexibility and electronic properties.

Synthesis

The synthesis of 1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate typically involves several key steps:

  • Formation of the cyclopentyl ring.
  • Introduction of the aminomethyl group.
  • Attachment of the trifluoroacetate moiety.

This multi-step synthesis is crucial for obtaining the compound in high purity and yield for subsequent biological evaluations.

Pharmacological Potential

Research indicates that 1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate exhibits promising biological activity as a potential pharmacophore in drug development. The presence of the trifluoromethyl group has been associated with increased potency and selectivity in pharmacological applications. For instance, compounds with similar structural features have shown enhanced interactions with various receptors involved in critical biological pathways .

Case Studies

  • Binding Affinity Studies : Preliminary assays assessing binding affinity using radiolabeled ligands have demonstrated that 1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate interacts selectively with specific receptors. These studies are essential for elucidating its mechanism of action and therapeutic potential.
  • Comparison with Similar Compounds : A comparative analysis with structurally similar compounds highlights the unique attributes of 1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate:
    Compound NameStructure FeaturesUnique Attributes
    CyclopentylamineCyclopentyl ring + amino groupSimple amine without trifluoromethyl enhancement
    Trifluoroacetylated cyclohexaneCyclohexane + trifluoroacetateLarger ring structure; potential different reactivity
    1-(Aminomethyl)cyclohexyl acetateCyclohexane + acetateAcetate group instead of trifluoroacetate
    N-(Trifluoromethyl)benzamideAromatic ring + amideAromatic character; different pharmacological properties

The distinct combination of a cyclopentyl structure with a trifluoroacetate moiety may provide unique binding interactions that enhance its therapeutic profile.

Future Directions

Given its promising biological activity, further research is warranted to explore the full therapeutic potential of 1-(Aminomethyl)cyclopentyl 2,2,2-trifluoroacetate. Future studies should focus on:

  • In Vivo Testing : Evaluating the pharmacokinetics and efficacy in animal models.
  • Mechanistic Studies : Understanding the specific pathways and targets involved in its action.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

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